molecular formula C14H14N2O5 B5851798 N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide

N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide

Cat. No. B5851798
M. Wt: 290.27 g/mol
InChI Key: NUYDYVFDTSOKBT-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide, also known as MNFA, is a synthetic compound that has been widely studied for its potential pharmacological properties. MNFA is a furan derivative that has been synthesized through a multi-step procedure. This compound has shown promising results in various scientific research applications, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer. N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide has also been shown to inhibit the STAT3 pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide has been shown to have various biochemical and physiological effects. N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide has been shown to reduce the production of pro-inflammatory cytokines, including TNF-α and IL-6. N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide has also been shown to reduce pain in animal models, likely through its anti-inflammatory effects. N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide has several advantages for lab experiments, including its synthetic accessibility and its potential pharmacological properties. However, N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide has some limitations, including its poor solubility in water and its potential toxicity.

Future Directions

There are several future directions for N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide research. One potential direction is to further investigate the mechanism of action of N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide, particularly its effects on the NF-κB and STAT3 pathways. Another potential direction is to study the pharmacokinetics and toxicity of N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide in animal models. Additionally, N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide could be used as a lead compound for the development of new anti-inflammatory and anti-cancer drugs.

Synthesis Methods

N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide is synthesized through a multi-step process involving the reaction of 2-methoxy-5-nitrophenol with 3,4-dimethyl-2-furan carboxylic acid. The reaction is catalyzed by a base, and the product is purified through recrystallization. The chemical structure of N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide is confirmed through various spectroscopic techniques, including NMR and mass spectrometry.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide has been studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide has also demonstrated anti-cancer effects in various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxy-5-nitrophenyl)-4,5-dimethyl-2-furamide has been shown to induce apoptosis and inhibit cell proliferation in these cancer cells.

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4,5-dimethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-8-6-13(21-9(8)2)14(17)15-11-7-10(16(18)19)4-5-12(11)20-3/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYDYVFDTSOKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)-4,5-dimethylfuran-2-carboxamide

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